molecular formula C8H7NS2 B13589430 2-Benzothiazolemethanethiol CAS No. 73544-70-4

2-Benzothiazolemethanethiol

Cat. No.: B13589430
CAS No.: 73544-70-4
M. Wt: 181.3 g/mol
InChI Key: OTIQKQSVRZRATN-UHFFFAOYSA-N
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Description

2-Benzothiazolemethanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds featuring a fusion of benzene and thiazole rings. The presence of sulfur and nitrogen atoms in the thiazole ring imparts unique chemical and biological properties to these compounds. This compound, in particular, is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions, leading to the formation of the desired product. Another approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by oxidation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize readily available starting materials and optimize reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzothiazolemethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzothiazole ring can interact with DNA and other biomolecules, influencing cellular processes such as replication and transcription .

Comparison with Similar Compounds

2-Benzothiazolemethanethiol can be compared with other benzothiazole derivatives, such as:

Uniqueness: this compound is unique due to its specific thiol group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

73544-70-4

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanethiol

InChI

InChI=1S/C8H7NS2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2

InChI Key

OTIQKQSVRZRATN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS

Origin of Product

United States

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